(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid
Overview
Description
(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with N,N-diethylsulfamoyl and dimethyl groups. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of cyclic boronate esters with 1,2- or 1,3-diols in biological systems .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Pharmacokinetics
The Log Po/w values, which indicate lipophilicity, range from -1.57 to 0.71 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Boronic acids are known for their ability to form reversible covalent bonds with hydroxyl groups, which can lead to various biological effects depending on the specific targets and biological context .
Biochemical Analysis
Biochemical Properties
(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes that possess active sites containing serine, threonine, or tyrosine residues, as these amino acids can form covalent bonds with the boronic acid group. For instance, this compound has been shown to inhibit serine proteases by forming a stable complex with the serine residue in the enzyme’s active site . Additionally, this compound can interact with proteins that have diol-containing side chains, such as glycoproteins, through reversible covalent bonding.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and subsequent changes in cell signaling pathways . Furthermore, this compound has been reported to affect gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing the transcriptional activity of specific genes . In terms of cellular metabolism, this compound can modulate the activity of metabolic enzymes, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the formation of covalent bonds with biomolecules, such as enzymes and proteins. For instance, this compound can inhibit enzyme activity by binding to the active site of the enzyme and forming a stable complex with the catalytic residue . This interaction can lead to enzyme inhibition or activation, depending on the nature of the enzyme and the specific binding interaction. Additionally, this compound can influence gene expression by binding to transcription factors and other DNA-binding proteins, thereby modulating their activity and altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of degradation products . Over time, the accumulation of these degradation products can affect the overall activity and efficacy of this compound in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy in modulating biochemical pathways reaches a plateau at certain concentrations, beyond which no further increase in activity is observed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The starting material, 3,5-dimethylphenyl, is first functionalized with N,N-diethylsulfamoyl groups through sulfonation reactions.
Introduction of the Boronic Acid Group: The functionalized phenyl ring is then subjected to borylation reactions, where boronic acid groups are introduced using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or phenols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the N,N-diethylsulfamoyl and dimethyl groups, making it less reactive in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of N,N-diethylsulfamoyl, leading to different reactivity and applications.
4-(Trifluoromethyl)phenylboronic Acid: The trifluoromethyl group imparts different electronic properties compared to the N,N-diethylsulfamoyl group.
Uniqueness
(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid is unique due to the presence of both N,N-diethylsulfamoyl and dimethyl groups, which enhance its stability and reactivity. These substituents make it a versatile reagent in various chemical reactions and applications.
Properties
IUPAC Name |
[4-(diethylsulfamoyl)-3,5-dimethylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO4S/c1-5-14(6-2)19(17,18)12-9(3)7-11(13(15)16)8-10(12)4/h7-8,15-16H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMYJQTZLISWIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N(CC)CC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172614 | |
Record name | Boronic acid, B-[4-[(diethylamino)sulfonyl]-3,5-dimethylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-22-0 | |
Record name | Boronic acid, B-[4-[(diethylamino)sulfonyl]-3,5-dimethylphenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-[(diethylamino)sulfonyl]-3,5-dimethylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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